Ranolazine Impurity 8
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Overview
Description
Ranolazine Impurity 8 is a process-related impurity found in the synthesis of Ranolazine, an anti-anginal medication. Ranolazine is a piperazine derivative used to treat chronic angina by inhibiting late sodium currents in myocardial cells, thereby reducing intracellular sodium and calcium overload. Impurities like this compound are formed during the manufacturing process and need to be identified, synthesized, and characterized to ensure the purity and safety of the final pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ranolazine Impurity 8 involves multiple steps, including the use of various reagents and catalysts. The specific synthetic route and reaction conditions for this compound are not widely published, but it generally involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, which are typically derivatives of piperazine and phenyl compounds.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents used include acids, bases, and organic solvents.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to remove any impurities and obtain this compound in its pure form
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of starting materials are reacted in batch reactors under controlled conditions.
Continuous Processing: Some steps may be carried out in continuous flow reactors to improve efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product. .
Chemical Reactions Analysis
Types of Reactions
Ranolazine Impurity 8 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Ranolazine Impurity 8 has several scientific research applications, including:
Pharmaceutical Research: It is used to study the synthesis, characterization, and stability of Ranolazine and its related compounds.
Analytical Chemistry: The impurity is used as a reference standard in analytical methods such as HPLC and MS to ensure the purity of Ranolazine.
Toxicological Studies: Research on the toxicity and safety profile of this compound helps in understanding its potential effects on human health
Mechanism of Action
The mechanism of action of Ranolazine Impurity 8 is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. its presence in the final product can affect the overall efficacy and safety of Ranolazine. The impurity may interact with molecular targets and pathways involved in the pharmacological action of Ranolazine, potentially altering its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ranolazine Impurity 1: Another process-related impurity with a similar chemical structure.
Ranolazine Impurity 2: A structurally related impurity formed during the synthesis of Ranolazine.
Ranolazine Impurity 3: An isomeric impurity with similar physicochemical properties
Uniqueness
Ranolazine Impurity 8 is unique due to its specific formation pathway and structural characteristics. It may have distinct physicochemical properties and reactivity compared to other impurities, which can influence its behavior during the synthesis and purification of Ranolazine .
Properties
Molecular Formula |
C31H46N6O3 |
---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
2-[4-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C31H46N6O3/c1-23-7-5-8-24(2)30(23)32-28(39)21-36-15-11-34(12-16-36)19-27(38)20-35-13-17-37(18-14-35)22-29(40)33-31-25(3)9-6-10-26(31)4/h5-10,27,38H,11-22H2,1-4H3,(H,32,39)(H,33,40) |
InChI Key |
QQNAHDFZOTZZDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(CN3CCN(CC3)CC(=O)NC4=C(C=CC=C4C)C)O |
Origin of Product |
United States |
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